molecular formula C12H16OS B14053151 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14053151
M. Wt: 208.32 g/mol
InChI Key: QAUGFFCPXZDVMM-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one group attached to a phenyl ring substituted with an ethyl group at the meta position (C3) and a methylthio (-SMe) group at the ortho position (C2). This structural arrangement confers unique electronic and steric properties. The methylthio group acts as an electron-donating substituent via its sulfur lone pairs, while the ethyl group introduces steric bulk.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(3-ethyl-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

QAUGFFCPXZDVMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.

    Industry: It can be used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one with structurally related propan-1-one derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Reactivity Reference
1-(4-(Methylthio)phenyl)propan-1-one -SMe (para) C10H12OS Higher electron density at para position; used in palladium-catalyzed coupling reactions .
1-(3-Chlorophenyl)propan-1-one -Cl (meta) C9H9ClO Electron-withdrawing Cl reduces aromatic ring reactivity; moderate yields in C-O coupling (67%) .
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one -SMe (para), geminal dimethyl on ketone C12H16OS Steric hindrance from dimethyl groups slows reactions; isolated yield 54% in NHC catalysis .
1-(4-Tosylphenyl)propan-1-one -SO2Tol (para) C16H16O3S Strong electron-withdrawing tosyl group; synthesized via oxidation (93% yield) .
(E)-1-(4-(Methylthio)phenyl)-5-phenylpent-2-en-1-one -SMe (para), conjugated enone C18H18OS Extended conjugation increases stability; 81% yield in cyclooligomerization .

Key Observations :

  • Electronic Effects : Methylthio (-SMe) is electron-donating, enhancing aromatic electrophilic substitution, whereas sulfonyl (-SO2Tol) or halogen (-Cl) groups deactivate the ring .
  • Steric Effects : Bulky substituents (e.g., geminal dimethyl or ethyl groups) reduce reaction efficiency. For example, 2,2-dimethyl analogs show lower yields (54%) compared to unhindered derivatives .

Spectroscopic Comparisons

  • 1H NMR :
    • 1-(4-(Methylthio)phenyl)propan-1-one (S1j) : Aromatic protons at δ 7.91–7.85 (para-substituted), with methylthio protons at δ 2.49 (s, 3H) .
    • Target Compound : Expected downfield shifts for ortho-substituted aromatic protons due to proximity to -SMe and ethyl groups. The ethyl group’s protons may appear as a triplet (δ ~1.25 ppm) and quartet (δ ~3.04 ppm) .

Reactivity in Organic Reactions

  • Friedel-Crafts Acylation : Para-substituted derivatives (e.g., 1-(thiophen-2-yl)propan-1-one) are synthesized efficiently via AlCl3-catalyzed acylation . Ortho-substituted analogs may require modified conditions due to steric hindrance.
  • C–O Coupling Reactions : Halogenated aryl ketones (e.g., 1-(4-bromophenyl)propan-1-one) yield 60–70% in coupling, while electron-rich substrates like methylthio derivatives may exhibit divergent reactivity .
  • Palladium-Catalyzed Cross-Coupling : Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) show moderate yields (50–58%) in C–H activation, influenced by sulfur’s coordination ability .

Biological Activity

1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a propan-1-one backbone with a phenyl ring, which is substituted with an ethyl group and a methylthio group. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol
  • Structural Features :
    • Ethyl group at the meta position of the phenyl ring.
    • Methylthio group, which may enhance lipophilicity and reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The methylthio group is particularly noted for enhancing binding affinity, potentially leading to significant biological effects such as:

  • Antimicrobial Activity : Disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators and signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve interference with bacterial cell wall synthesis or function, leading to cell lysis or growth inhibition.

Anti-inflammatory Effects

The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A review of literature reveals several studies investigating the biological activity of compounds related to this compound:

StudyFindings
Investigated the compound's role in enzyme interactions, suggesting potential therapeutic applications in drug development.
Reported cytotoxic activity against tumor cell lines (HCT-116, MCF-7, HeLa), indicating possible anticancer properties. IC50 values ranged from 3.6 µM to 11.0 µM for structurally similar compounds.
Highlighted anti-inflammatory mechanisms through modulation of inflammatory pathways, supporting its use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To evaluate the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism
2-Hydroxy-2-methylpropiophenonePhotoinitiator in polymer chemistryN/A
1-Phenyl-2-methyl-2-hydroxypropanoneAntimicrobial and anti-inflammatoryDisruption of bacterial metabolism

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